![molecular formula C9H11BrN4 B14371626 3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile CAS No. 90379-89-8](/img/structure/B14371626.png)
3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is a chemical compound with a complex structure that includes bromine, cyano, and propanenitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile typically involves the reaction of 2-bromo-2-cyanoethylamine with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[(2-Cyanoethyl)azanediyl]dipropanenitrile: Lacks the bromine atom, which may result in different reactivity and applications.
3,3’-[(2-Bromoethyl)azanediyl]dipropanenitrile: Similar structure but without the cyano group, affecting its chemical properties.
Uniqueness
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
90379-89-8 |
|---|---|
Molekularformel |
C9H11BrN4 |
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
3-[bis(2-cyanoethyl)amino]-2-bromopropanenitrile |
InChI |
InChI=1S/C9H11BrN4/c10-9(7-13)8-14(5-1-3-11)6-2-4-12/h9H,1-2,5-6,8H2 |
InChI-Schlüssel |
UTWLTRAOZXRXLF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCC#N)CC(C#N)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
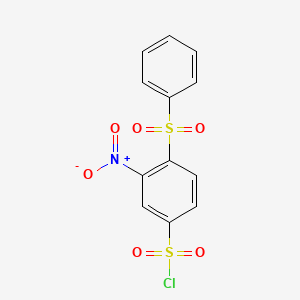
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
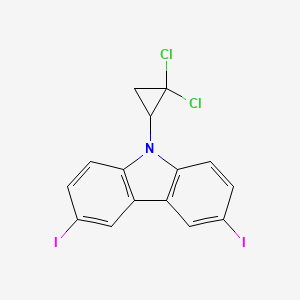
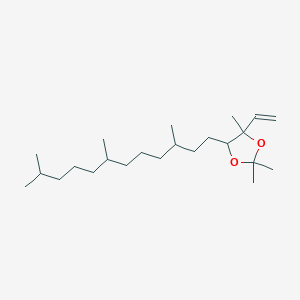
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)

methanone](/img/structure/B14371605.png)

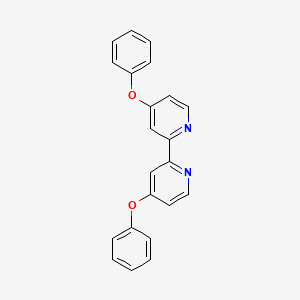
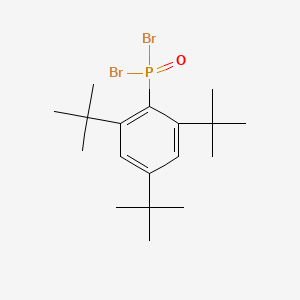
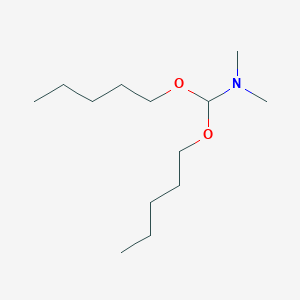
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
